3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
Bromine (-Br)
Methyl (-CH₃)
Trifluoromethyl (-CF₃)
- Inductive effect : Strongly electron-withdrawing (σₚ = +0.54).
- Polarizability : High due to fluorine’s electronegativity, creating a dipole moment.
- Steric impact : Significant, with a van der Waals volume larger than -CH₃.
Cumulative electronic effects :
- The -CF₃ group at position 3 deactivates the ring, making it less susceptible to electrophilic attack.
- The -Br and -CF₃ groups create a polarized environment, enhancing the acidity of the propanoic acid moiety (pKa ≈ 2–3).
- The -CH₃ group at position 5 provides localized electron density, partially counterbalancing the electron withdrawal from -CF₃.
Table 3: Hammett sigma constants (σ) for substituents
| Substituent | σₚ (para) | σₘ (meta) |
|---|---|---|
| -Br | +0.23 | +0.37 |
| -CH₃ | -0.17 | -0.07 |
| -CF₃ | +0.54 | +0.43 |
Properties
IUPAC Name |
3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2O2/c1-4-6(9)7(8(10,11)12)13-14(4)3-2-5(15)16/h2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWUNNWVIAVOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.
Introduction of the bromine atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the propanoic acid moiety: The final step involves the coupling of the pyrazole derivative with a propanoic acid derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various applications:
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria at low micromolar concentrations. This suggests its potential as a lead compound in the development of new antibiotics .
Anti-inflammatory Effects
In vitro studies have shown that 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid inhibits cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This activity positions the compound as a potential candidate for treating inflammatory diseases .
Anticancer Properties
The compound has been evaluated for its anticancer effects in various cancer cell lines. Studies reveal that it induces apoptosis through the activation of caspase pathways, highlighting its promise as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic candidate .
Case Study 2: Inhibition of Inflammatory Pathways
In another study focused on anti-inflammatory properties, researchers observed that the compound significantly reduced the activity of COX enzymes in cell-based assays. This reduction correlated with decreased levels of inflammatory cytokines, suggesting therapeutic potential for conditions like arthritis .
Case Study 3: Induction of Apoptosis in Cancer Cells
Research involving cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. The mechanism was linked to the activation of key apoptotic pathways, providing a basis for further exploration in cancer therapy .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Structural Analogs with Pyrazole Cores
The following compounds share the pyrazole scaffold but differ in substituents, chain length, or functional groups:
Key Trends and Differences
Substituent Effects :
- Bromine vs. Cyclopropyl : Replacing the methyl group (C₈H₈BrF₃N₂O₂) with cyclopropyl (C₁₀H₁₀BrF₃N₂O₂) increases molecular weight by ~26 g/mol and enhances steric bulk, likely affecting binding affinity in biological targets .
- Trifluoromethyl Group : The CF₃ group at position 3 is conserved across analogs, contributing to electron-withdrawing effects and metabolic stability .
Chain Length and Functional Groups: Propanoic vs. Butanoic Acid Extension: The butanoic acid derivative (C₁₀H₁₃F₃N₂O₂) offers a longer linker, which may improve membrane permeability in drug design .
Aromatic vs. Aliphatic Substituents :
Biological Activity
3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, a compound with significant structural characteristics, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 301.06 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrF₃N₂O₂ |
| Molecular Weight | 301.06 g/mol |
| CAS Number | 1001518-85-9 |
| Appearance | Solid |
| Purity | ≥95% |
The biological activity of this compound can be attributed to its interaction with various cellular pathways. Notably, compounds containing trifluoromethyl groups often exhibit enhanced potency due to their ability to modulate receptor interactions and enzyme activities.
- Inhibition of Enzymatic Activity : Research indicates that similar pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, compounds with a pyrazole scaffold have shown IC50 values in the low micromolar range against CDK2 and CDK9, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties : Pyrazole derivatives have been studied for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may protect neuronal cells from apoptosis, making them candidates for treating neurodegenerative diseases .
Case Study 1: CDK Inhibition
A study on pyrazole derivatives demonstrated that compounds structurally similar to this compound exhibited selective inhibition of CDK2 with an IC50 value of approximately 0.36 µM . This finding highlights the potential of this compound in cancer therapeutics.
Case Study 2: Anti-inflammatory Activity
Another investigation into the anti-inflammatory properties of trifluoromethyl-containing pyrazoles revealed significant reductions in TNF-alpha and IL-6 levels in vitro. These results suggest that the compound may modulate immune responses effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with bromination of a pyrazole precursor using agents like N-bromosuccinimide (NBS) in dichloromethane. Subsequent steps introduce the trifluoromethyl group via halogen exchange or direct substitution. The propanoic acid moiety is often added through alkylation or Michael addition. Reaction optimization should prioritize temperature control (0–25°C) and anhydrous conditions to avoid side reactions. Purity is confirmed via HPLC (>95%) and mass spectrometry .
Q. How is the compound characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and stereochemistry. X-ray crystallography using SHELX software (for refinement) and ORTEP-III (for visualization) confirms the pyrazole ring geometry and substituent orientation. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for validation .
Q. What analytical techniques assess purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity. Stability studies under varying pH (2–12) and temperature (4–40°C) use accelerated degradation protocols. Mass spectrometry (ESI-MS) identifies degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic substitution?
- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) model the electron-withdrawing effects of the trifluoromethyl and bromo groups, which activate the pyrazole ring for nucleophilic attack at position 1. Steric hindrance from the methyl group at position 5 slows reactions requiring planar transition states. Experimental kinetics (monitored via stopped-flow UV-Vis) validate computational predictions .
Q. What challenges arise in crystallographic refinement due to substituent disorder?
- Methodological Answer : The trifluoromethyl group often exhibits rotational disorder, requiring SHELXL’s PART instruction to model split positions. High-resolution data (d < 0.8 Å) and restraints on thermal parameters (SIMU/DELU) improve refinement. Twinning, common in brominated pyrazoles, is addressed using the TWIN/BASF commands in SHELX .
Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?
- Methodological Answer : Systematic substitution of the bromo group (e.g., with chloro, iodo) and modification of the propanoic acid chain (e.g., esterification, amidation) are tested in antimicrobial assays (MIC against S. aureus and E. coli). Molecular docking (AutoDock Vina) predicts interactions with bacterial enoyl-ACP reductase, a target for Gram-positive pathogens. Bioisosteric replacement of the trifluoromethyl group with cyano or nitro groups is explored to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
